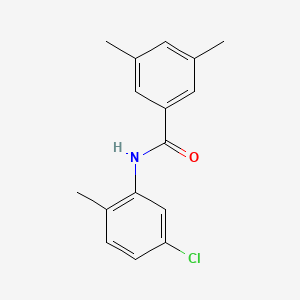
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in treating pain and inflammation.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves its binding to the TRPV1 ion channel and preventing its activation by various stimuli, such as heat, capsaicin, and protons. By blocking the TRPV1 channel, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide can reduce the sensation of pain and inflammation.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been shown to have significant biochemical and physiological effects in various studies. It has been demonstrated to reduce pain and inflammation in animal models of various diseases, such as arthritis, neuropathic pain, and colitis. Additionally, it has been shown to have minimal side effects and does not produce any significant changes in cardiovascular or respiratory function.
实验室实验的优点和局限性
One significant advantage of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide is its specificity for the TRPV1 ion channel. This selectivity allows researchers to study the specific role of TRPV1 in various diseases and develop targeted therapies. However, one limitation is that it may not be effective in all types of pain and inflammation, as other ion channels and receptors may play a role in nociception.
未来方向
There are several potential future directions for N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide research. One direction is the development of new analogs with improved selectivity and potency. Another direction is the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the long-term effects and safety of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide in humans.
Conclusion
In conclusion, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide is a selective antagonist of the TRPV1 ion channel that has significant potential for therapeutic applications in treating pain and inflammation. Its specificity and minimal side effects make it an attractive target for further research and development. With continued research, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide may become a valuable tool in the treatment of various diseases.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves the condensation of 3,5-dimethylbenzoic acid with 5-chloro-2-methylaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain a pure form of N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in treating pain and inflammation. TRPV1 ion channels play a crucial role in nociception, and their activation leads to the sensation of pain. By acting as a selective antagonist of TRPV1, N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide can block the sensation of pain and inflammation.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-6-11(2)8-13(7-10)16(19)18-15-9-14(17)5-4-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZMOVCQLHRDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)


![N-[2-(4-morpholinyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5842341.png)
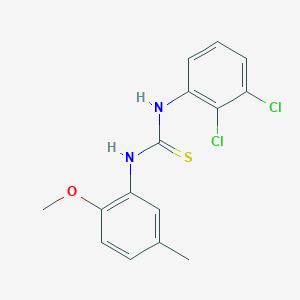
![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
![2-[(3-chlorobenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5842354.png)
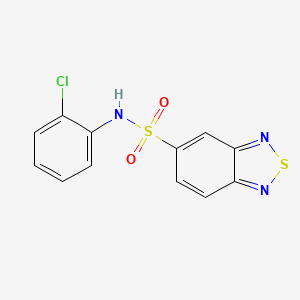
![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)
![2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
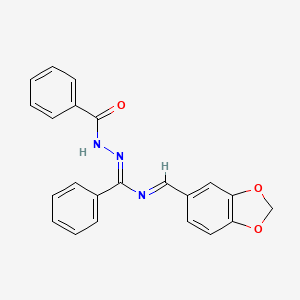
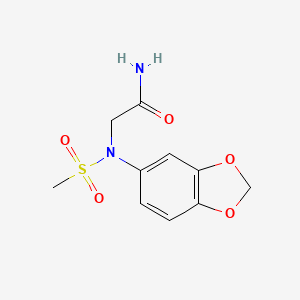
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5842389.png)